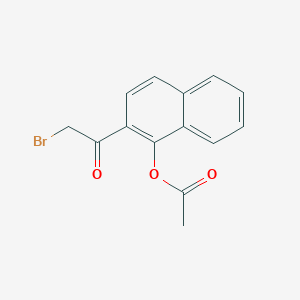
2-(Bromoacetyl)naphthalen-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromoacetyl)naphthalen-1-yl acetate is an organic compound with the molecular formula C14H11BrO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a bromoacetyl group and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoacetyl)naphthalen-1-yl acetate typically involves the bromination of naphthalene derivatives followed by acetylation. One common method involves the reaction of 2-acetylnaphthalene with bromine in the presence of a catalyst to form 2-bromoacetyl naphthalene. This intermediate is then reacted with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of 2-(2-Bromoacetyl)naphthalen-1-yl acetate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoacetyl)naphthalen-1-yl acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromoacetyl group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Condensation Reactions: It can participate in condensation reactions with other carbonyl compounds to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in the reactions of 2-(2-Bromoacetyl)naphthalen-1-yl acetate include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from the reactions of 2-(2-Bromoacetyl)naphthalen-1-yl acetate depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce ketones .
Scientific Research Applications
2-(2-Bromoacetyl)naphthalen-1-yl acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(2-Bromoacetyl)naphthalen-1-yl acetate involves its interaction with specific molecular targets and pathways. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and DNA. This can lead to the formation of covalent bonds and the modification of biological activity. The acetate group can also influence the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-Bromoacetyl)naphthalen-1-yl acetate include:
2-Bromoacetyl naphthalene: Lacks the acetate group but shares the bromoacetyl functionality.
2-Acetylnaphthalene: Lacks the bromine atom but shares the acetyl functionality.
Naphthalene derivatives: Various other derivatives of naphthalene with different functional groups.
Uniqueness
This dual functionality allows for a wide range of chemical modifications and interactions, making it a valuable compound in scientific research .
Properties
CAS No. |
828276-32-0 |
|---|---|
Molecular Formula |
C14H11BrO3 |
Molecular Weight |
307.14 g/mol |
IUPAC Name |
[2-(2-bromoacetyl)naphthalen-1-yl] acetate |
InChI |
InChI=1S/C14H11BrO3/c1-9(16)18-14-11-5-3-2-4-10(11)6-7-12(14)13(17)8-15/h2-7H,8H2,1H3 |
InChI Key |
BSJOJBAFSNOWHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=CC2=CC=CC=C21)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















